N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide
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Overview
Description
N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves several steps. One common method includes the condensation reaction of thiophene-2-sulfonamide with oxolan-2-ylmethyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE can be compared with other thiophene derivatives such as:
Thiophene-2-sulfonamide: Lacks the oxolan-2-ylmethyl group, making it less versatile in certain applications.
3-bromo-N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide: Contains a bromine atom, which can alter its reactivity and biological activity.
The uniqueness of N-[(OXOLAN-2-YL)METHYL]THIOPHENE-2-SULFONAMIDE lies in its specific structure, which allows for a wide range of chemical modifications and applications.
Properties
Molecular Formula |
C9H13NO3S2 |
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Molecular Weight |
247.3 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C9H13NO3S2/c11-15(12,9-4-2-6-14-9)10-7-8-3-1-5-13-8/h2,4,6,8,10H,1,3,5,7H2 |
InChI Key |
WPOGJUDOEQKWOI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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